molecular formula C21H22ClFN6O2 B2736219 1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179472-76-4

1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

Cat. No.: B2736219
CAS No.: 1179472-76-4
M. Wt: 444.9
InChI Key: GBCGVDFEMRALCE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a morpholino group, a triazinyl group, and a fluorophenyl group . These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholino group, for example, would introduce a ring structure into the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amino group could participate in acid-base reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Efficient synthesis techniques and novel chemical properties of compounds structurally related to 1-(3-((4-((3-Fluorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride have been extensively studied. For instance, Brands et al. (2003) outlined an efficient stereoselective synthesis method for an orally active NK(1) receptor antagonist, highlighting the steps involved in synthesizing complex molecules with specific focus on achieving high yield and stereoselectivity through innovative crystallization-induced asymmetric transformation and stereoselective one-pot processes (Brands et al., 2003). This research provides valuable insights into methodologies that could be applicable for synthesizing compounds similar to the one of interest.

Molecular Interactions and Analysis

Shukla et al. (2014) conducted an experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including compounds with fluoro and morpholino groups. Their work involved synthesizing biologically active 1,2,4-triazole derivatives and analyzing their crystal structures to study various intermolecular interactions (Shukla et al., 2014). This research is crucial for understanding the molecular interactions that could influence the biological activity and solubility of compounds like this compound.

Antimicrobial and Anticonvulsant Activities

Research on the biological activities of structurally related compounds has shown promising results in areas such as antimicrobial and anticonvulsant applications. Ahuja and Siddiqui (2014) explored the anticonvulsant potential of clubbed indole-1,2,4-triazine derivatives, identifying compounds with significant activity in pre-clinical tests. Their findings suggest the potential for similar compounds to exhibit noteworthy biological activities (Ahuja & Siddiqui, 2014).

Antibacterial and Antifungal Properties

Further studies have highlighted the antibacterial and antifungal properties of fluoro and morpholino-containing compounds. For example, Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and demonstrated their promising antimycobacterial activity (Sathe et al., 2011). This research supports the potential of compounds like this compound to serve as leads in the development of new antimicrobial agents.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of this compound could be a potential area of research, particularly if it shows promising biological activity. Future work could involve synthesizing the compound, characterizing its properties, and testing its activity in relevant biological systems .

Properties

IUPAC Name

1-[3-[[4-(3-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2.ClH/c1-14(29)15-4-2-6-17(12-15)23-19-25-20(24-18-7-3-5-16(22)13-18)27-21(26-19)28-8-10-30-11-9-28;/h2-7,12-13H,8-11H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGVDFEMRALCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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